(S)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol
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Overview
Description
(S)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol is a chiral compound with significant interest in various fields of scientific research. This compound features a unique structure with a fluorinated aromatic ring, making it valuable for applications in medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound often involve catalytic hydrogenation and the use of fluorinating agents to introduce the fluorine atoms onto the aromatic ring. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical and industrial applications .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine derivative.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Ammonia (NH₃), primary and secondary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
(S)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorinated aromatic ring enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. This makes it a valuable tool for studying biochemical processes and developing new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethan-1-ol
- (S)-2-Amino-2-(4-bromo-3-(trifluoromethyl)phenyl)ethan-1-ol
- (S)-2-Amino-2-(4-iodo-3-(trifluoromethyl)phenyl)ethan-1-ol
Uniqueness
Compared to similar compounds, (S)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol offers unique advantages due to the presence of the fluorine atoms. These atoms enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it particularly valuable for pharmaceutical and industrial applications .
Properties
Molecular Formula |
C9H9F4NO |
---|---|
Molecular Weight |
223.17 g/mol |
IUPAC Name |
(2S)-2-amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H9F4NO/c10-7-2-1-5(8(14)4-15)3-6(7)9(11,12)13/h1-3,8,15H,4,14H2/t8-/m1/s1 |
InChI Key |
UJJZTXPJTZTQQM-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CO)N)C(F)(F)F)F |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)N)C(F)(F)F)F |
Origin of Product |
United States |
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